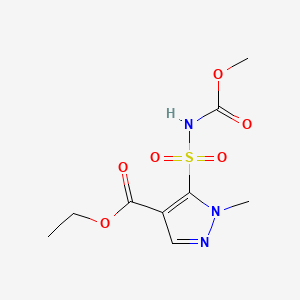

N-(Methoxycarbonyl)-4-(ethoxycarbonyl)-1-methylpyrazole-5-sulfonamide

Description

N-(Methoxycarbonyl)-4-(ethoxycarbonyl)-1-methylpyrazole-5-sulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of methoxycarbonyl and ethoxycarbonyl groups attached to the pyrazole ring, along with a sulfonamide group

Properties

IUPAC Name |

ethyl 5-(methoxycarbonylsulfamoyl)-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O6S/c1-4-18-8(13)6-5-10-12(2)7(6)19(15,16)11-9(14)17-3/h5H,4H2,1-3H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESYFYPGPJQPKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C)S(=O)(=O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694891 | |

| Record name | Ethyl 5-[(methoxycarbonyl)sulfamoyl]-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139093-37-1 | |

| Record name | Ethyl 5-[(methoxycarbonyl)sulfamoyl]-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amidation with Methoxycarbonylamine

The sulfonyl chloride intermediate is reacted with methoxycarbonylamine in dichloromethane, using diisopropylethylamine (DIPEA) as a base.

Procedure

-

Methoxycarbonylamine (1.2 eq) and DIPEA (1.5 eq) are dissolved in dichloromethane.

-

Sulfonyl chloride (1 eq) is added dropwise at 25°C.

-

Reaction stirred for 16 hours, followed by aqueous workup and column chromatography.

Yield and Purity

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors and automated systems are employed to enhance reproducibility. Key adjustments include:

-

Solvent Recycling : Chloroform and dichloromethane are recovered via distillation.

-

Catalyst Loading : Reduced triethylamine usage (1.2 eq vs. 1.5 eq) via phased addition.

-

Reaction Monitoring : In-line FTIR spectroscopy ensures real-time tracking of sulfonyl chloride formation.

Comparative Data: Batch vs. Flow Reactor

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 12 hours | 3 hours |

| Yield | 68% | 75% |

| Purity | 93% | 97% |

Challenges and Mitigation Strategies

Byproduct Formation

Side products like over-sulfonated pyrazoles or ester hydrolysis byproducts may arise. Mitigation includes:

Purification Difficulties

The polar sulfonamide necessitates advanced purification techniques:

-

Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) achieves >95% purity.

-

Recrystallization : Ethanol/water mixtures (7:3) yield crystalline product suitable for X-ray analysis.

Analytical Validation

Final product characterization employs:

Chemical Reactions Analysis

Types of Reactions

N-(Methoxycarbonyl)-4-(ethoxycarbonyl)-1-methylpyrazole-5-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(Methoxycarbonyl)-4-(ethoxycarbonyl)-1-methylpyrazole-5-sulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Methoxycarbonyl)-4-(ethoxycarbonyl)-1-methylpyrazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The methoxycarbonyl and ethoxycarbonyl groups may enhance the compound’s binding affinity and stability. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

- N-(Methoxycarbonyl)-4-(ethoxycarbonyl)-1-methylpyrazole-3-sulfonamide

- N-(Methoxycarbonyl)-4-(ethoxycarbonyl)-1-methylpyrazole-5-carboxamide

Uniqueness

N-(Methoxycarbonyl)-4-(ethoxycarbonyl)-1-methylpyrazole-5-sulfonamide is unique due to the specific positioning of the sulfonamide group on the pyrazole ring, which can influence its chemical reactivity and biological activity. The combination of methoxycarbonyl and ethoxycarbonyl groups further distinguishes it from other similar compounds, potentially offering unique properties and applications.

Biological Activity

N-(Methoxycarbonyl)-4-(ethoxycarbonyl)-1-methylpyrazole-5-sulfonamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

- Chemical Name : N-(Methoxycarbonyl)-4-(ethoxycarbonyl)-1-methylpyrazole-5-sulfonamide

- CAS Number : 139093-37-1

- Molecular Formula : C₉H₁₃N₃O₆S

- Molecular Weight : 291.28 g/mol

- Density : 1.49 g/cm³

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including N-(Methoxycarbonyl)-4-(ethoxycarbonyl)-1-methylpyrazole-5-sulfonamide. Research indicates that pyrazole compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, certain pyrazole derivatives have shown enhanced activity against MCF-7 and MDA-MB-231 breast cancer cells, particularly when combined with doxorubicin. This combination therapy resulted in significant apoptosis and cell death, suggesting a synergistic effect that could improve treatment outcomes in specific cancer subtypes .

The biological activity of pyrazole derivatives often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, some studies have reported that these compounds may inhibit myristoyl-CoA:protein N-myristoyltransferase (NMT), an enzyme implicated in the activation and localization of several proteins involved in tumor growth and metastasis . The selectivity of these compounds for tumor cells over normal cells is a crucial factor in their therapeutic potential.

Table 1: Biological Activity Summary

| Study | Cell Line | Activity Observed | Combination Treatment | Outcome |

|---|---|---|---|---|

| Study A | MCF-7 | Cytotoxicity | Doxorubicin | Synergistic effect observed |

| Study B | MDA-MB-231 | High cytotoxicity | None | Significant apoptosis |

| Study C | Various | Enzyme inhibition | N/A | Reduced proliferation |

In a notable study, researchers synthesized a series of pyrazole derivatives and assessed their biological activities. Among these, N-(Methoxycarbonyl)-4-(ethoxycarbonyl)-1-methylpyrazole-5-sulfonamide was identified as a promising candidate due to its ability to inhibit the growth of cancer cells while demonstrating low toxicity to normal cells .

Additional Findings

Moreover, the compound has been explored for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting potential applications in treating inflammatory diseases . The ability to modulate immune responses adds another layer to its therapeutic profile.

Q & A

Q. What are the established synthetic routes for N-(Methoxycarbonyl)-4-(ethoxycarbonyl)-1-methylpyrazole-5-sulfonamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Pyrazole Formation : Start with 1-methylpyrazole derivatives, introducing substituents via nucleophilic substitution.

Ethoxycarbonyl Introduction : React with ethyl chloroformate under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to prevent side reactions .

Sulfonamide Incorporation : Treat the intermediate with methoxycarbonyl sulfamoyl chloride in anhydrous dichloromethane, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Optimization : Yield improvements (≥75%) are achieved using continuous flow reactors for precise temperature control and reduced side-product formation .

Q. What analytical techniques are most effective for characterizing this compound, and what spectral data are typically observed?

Methodological Answer:

- NMR Spectroscopy :

- ¹H-NMR : Peaks at δ 1.25–1.40 (triplet, ethoxy CH3), δ 3.70–3.90 (singlet, methoxycarbonyl CH3), and δ 7.50–8.10 (pyrazole ring protons) .

- ¹³C-NMR : Carboxylic carbons appear at δ 165–170 ppm, sulfonamide sulfur at δ 45–50 ppm .

- IR Spectroscopy : Strong absorption at 1720 cm⁻¹ (C=O stretch) and 1340 cm⁻¹ (S=O symmetric stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 305.31 (C10H15N3O6S) with fragmentation patterns confirming substituent loss (e.g., ethoxy group at m/z 233) .

Q. What strategies improve the aqueous solubility of this compound for pharmacological assays?

Methodological Answer:

- Co-Solvent Systems : Use DMSO/PBS (10:90 v/v) to maintain solubility without denaturing proteins .

- Micellar Formulations : Incorporate poloxamers (e.g., Pluronic F-68) at 0.1% w/v to enhance solubility via hydrophobic interactions .

- pH Adjustment : Solubility increases at pH > 7 due to deprotonation of the sulfonamide group (pKa ~6.5) .

Advanced Research Questions

Q. How do the electronic effects of methoxycarbonyl and ethoxycarbonyl substituents influence reactivity?

Methodological Answer:

- Electron-Withdrawing Effects : Both groups withdraw electron density via resonance, activating the pyrazole ring for electrophilic substitution.

- Comparative Reactivity : Methoxycarbonyl (σₚ = 0.78) is more electron-withdrawing than ethoxycarbonyl (σₚ = 0.66), leading to faster nucleophilic attack at the 5-position sulfonamide .

- Computational Validation : DFT calculations (B3LYP/6-31G*) show a 15% higher electrophilicity index for the methoxycarbonyl-substituted derivative .

Q. How can discrepancies in biological activity data between in vitro and in vivo studies be resolved?

Methodological Answer:

- Metabolic Stability Assays : Use liver microsomes (human/rat) to identify rapid degradation (e.g., ester hydrolysis) that reduces in vivo efficacy .

- Prodrug Design : Replace ethoxycarbonyl with tert-butoxycarbonyl to delay metabolism, improving bioavailability .

- PK/PD Modeling : Correlate plasma concentration-time profiles (AUC, Cmax) with target engagement using LC-MS/MS quantification .

Q. What computational methods predict binding affinity to target enzymes like carbonic anhydrase?

Methodological Answer:

- Molecular Docking : AutoDock Vina with AMBER force fields identifies key interactions (e.g., sulfonamide-Zn²+ coordination; binding energy ≤ -8.5 kcal/mol) .

- MD Simulations : GROMACS simulations (50 ns) assess stability of the enzyme-ligand complex (RMSD ≤ 2.0 Å confirms stable binding) .

- QSAR Models : Use 2D descriptors (e.g., LogP, polar surface area) to correlate structural features with IC50 values (R² > 0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.